molecular formula C23H24N4O6 B093734 N-[(Benzyloxy)carbonyl]histidyltyrosine CAS No. 17257-63-5

N-[(Benzyloxy)carbonyl]histidyltyrosine

Cat. No.: B093734
CAS No.: 17257-63-5
M. Wt: 452.5 g/mol
InChI Key: QHPSWBYUIKSQHA-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]histidyltyrosine is a synthetic dipeptide composed of histidine and tyrosine residues, with a benzyloxycarbonyl protecting group attached to the amino group of histidine. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]histidyltyrosine typically involves the following steps:

    Protection of the Histidine Amino Group: The amino group of histidine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. This reaction forms N-[(Benzyloxy)carbonyl]histidine.

    Coupling with Tyrosine: The protected histidine is then coupled with tyrosine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This step forms this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Protection: Using industrial-grade benzyloxycarbonyl chloride and a suitable base.

    Automated Coupling: Employing automated peptide synthesizers to couple protected histidine with tyrosine efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]histidyltyrosine undergoes various chemical reactions, including:

    Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions, yielding free histidyltyrosine.

    Oxidation: The tyrosine residue can undergo oxidation to form dopaquinone derivatives.

    Substitution: The histidine residue can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Hydrogen gas with a palladium catalyst or trifluoroacetic acid.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

    Free Histidyltyrosine: Obtained after deprotection.

    Dopaquinone Derivatives: Formed from oxidation of tyrosine.

    Substituted Histidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]histidyltyrosine is utilized in various scientific research fields:

    Chemistry: Used in peptide synthesis as a protected dipeptide building block.

    Biology: Studied for its role in protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic applications in drug development.

    Industry: Employed in the production of synthetic peptides for research and pharmaceutical purposes.

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]histidyltyrosine involves:

    Peptide Bond Formation: The compound can form peptide bonds with other amino acids, facilitating the synthesis of longer peptide chains.

    Enzyme Interaction: The histidine and tyrosine residues can interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    N-[(Benzyloxy)carbonyl]histidylglycine: Similar structure but with glycine instead of tyrosine.

    N-[(Benzyloxy)carbonyl]histidylphenylalanine: Contains phenylalanine instead of tyrosine.

    N-[(Benzyloxy)carbonyl]histidylalanine: Alanine replaces tyrosine in this compound.

Uniqueness

N-[(Benzyloxy)carbonyl]histidyltyrosine is unique due to the presence of both histidine and tyrosine residues, which provide distinct chemical properties and reactivity. The benzyloxycarbonyl protecting group enhances its stability, making it a valuable intermediate in peptide synthesis.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-20(22(30)31)26-21(29)19(11-17-12-24-14-25-17)27-23(32)33-13-16-4-2-1-3-5-16/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPSWBYUIKSQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318639
Record name N-[(Benzyloxy)carbonyl]histidyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17257-63-5
Record name NSC333463
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]histidyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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